molecular formula C7H12N2O B2598590 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol CAS No. 1357349-09-7

2-(1H-imidazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B2598590
CAS No.: 1357349-09-7
M. Wt: 140.186
InChI Key: ZPSDEGWZSDRWKO-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is a compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazoles are known for their versatility and are found in various biologically active molecules

Mechanism of Action

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Targets of Action

The targets of imidazole-containing compounds can vary widely depending on the specific compound and its structure. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiviral properties, suggesting that they may interact with a variety of biological targets .

Mode of Action

The mode of action of imidazole-containing compounds can also vary. For example, some imidazole derivatives are thought to exert their effects by interacting with various enzymes, altering their activity, and thereby influencing biochemical pathways .

Biochemical Pathways

Imidazole-containing compounds can influence a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antioxidant potential, suggesting that they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its structure .

Result of Action

The result of the action of imidazole-containing compounds can vary widely. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiviral properties, suggesting that they may exert a variety of effects at the molecular and cellular levels .

Action Environment

The action of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the ionization state of the imidazole ring, potentially affecting its interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of imidazole with a suitable alkylating agent. One common method is the alkylation of imidazole with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution.

Major Products

    Oxidation: Formation of 2-(1H-imidazol-1-yl)-2-methylpropanal or 2-(1H-imidazol-1-yl)-2-methylpropanone.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-imidazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, known for its wide range of applications in chemistry and biology.

    2-Methylimidazole: A derivative with similar properties but different reactivity due to the additional methyl group.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

Uniqueness

2-(1H-imidazol-1-yl)-2-methylpropan-1-ol is unique due to the presence of both an imidazole ring and a hydroxyl group, which allows it to participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-imidazol-1-yl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,5-10)9-4-3-8-6-9/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSDEGWZSDRWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357349-09-7
Record name 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol
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